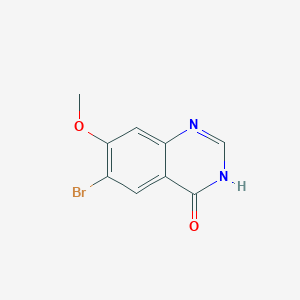

6-bromo-7-methoxyquinazolin-4(3H)-one

Descripción general

Descripción

6-Bromo-7-methoxyquinazolin-4(3H)-one is a chemical compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often used as building blocks in medicinal chemistry. The presence of bromine and methoxy groups in this compound can significantly influence its chemical properties and biological activities.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-7-methoxyquinazolin-4(3H)-one typically involves the bromination of 7-methoxyquinazolin-4(3H)-one. The reaction is usually carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or chloroform. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes with stringent control over reaction parameters to ensure consistency and quality. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions

6-Bromo-7-methoxyquinazolin-4(3H)-one can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base and an appropriate solvent.

Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

Coupling Reactions: Palladium catalysts and ligands are often used in coupling reactions, with solvents like toluene or DMF.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinazolinones, while coupling reactions can produce biaryl or heteroaryl derivatives.

Aplicaciones Científicas De Investigación

6-Bromo-7-methoxyquinazolin-4(3H)-one has several scientific research applications, including:

Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, particularly in the development of anticancer, antiviral, and anti-inflammatory drugs.

Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and molecular targets.

Chemical Biology: It is employed in chemical biology research to probe the mechanisms of action of different biological processes.

Industrial Applications: The compound can be used in the synthesis of specialty chemicals and materials with specific properties.

Mecanismo De Acción

The mechanism of action of 6-bromo-7-methoxyquinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine and methoxy groups can enhance its binding affinity and selectivity towards these targets. The compound may modulate various signaling pathways, leading to its observed biological effects.

Comparación Con Compuestos Similares

Similar Compounds

6-Chloro-7-methoxyquinazolin-4(3H)-one: Similar structure but with a chlorine atom instead of bromine.

6-Fluoro-7-methoxyquinazolin-4(3H)-one: Similar structure but with a fluorine atom instead of bromine.

7-Methoxyquinazolin-4(3H)-one: Lacks the halogen substituent.

Uniqueness

6-Bromo-7-methoxyquinazolin-4(3H)-one is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity compared to its chloro, fluoro, and unsubstituted analogs. The bromine atom can enhance the compound’s ability to participate in various chemical reactions and improve its binding affinity to molecular targets.

Actividad Biológica

6-Bromo-7-methoxyquinazolin-4(3H)-one is a compound belonging to the quinazolinone family, which has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula : C₉H₇BrN₂O₂

- Molecular Weight : 269.09 g/mol

- Structure : The compound features a bromine atom at the 6-position and a methoxy group at the 7-position of the quinazolinone core.

The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of bromine and methoxy groups enhances its binding affinity and selectivity towards these targets, leading to modulation of several signaling pathways.

Anticancer Activity

Research indicates that compounds in the quinazolinone family can inhibit cancer cell proliferation by targeting specific signaling pathways. For instance:

- Inhibition of Enzymes : The compound may inhibit enzymes involved in cancer cell survival and proliferation, such as bromodomain-containing protein 4 (BRD4) and casein kinase 2 (CK2) .

- Induction of Apoptosis : In vitro studies have shown that related compounds can induce apoptosis in cancer cells, suggesting a similar potential for this compound .

Antimicrobial Activity

The compound may exhibit antimicrobial properties by disrupting bacterial cell wall synthesis or interfering with essential metabolic processes in microorganisms . Its structural features likely contribute to its effectiveness against various pathogens.

Anti-inflammatory Activity

This compound may also modulate immune responses by inhibiting pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases .

In Vitro Studies

In vitro studies have demonstrated that derivatives of quinazolinones, including those similar to this compound, show significant cytotoxic effects against various cancer cell lines. For instance:

- IC₅₀ Values : Compounds with similar structures have shown IC₅₀ values ranging from 0.05 to 2.7 µM against different cancer cell lines, indicating potent anticancer activity .

| Compound | IC₅₀ (μM) | Target |

|---|---|---|

| Compound A | <0.1 | HDAC1 |

| Compound B | <0.5 | BRD4 |

| Compound C | 0.25 | EGFR |

In Vivo Studies

Animal model studies have further validated the anticancer effects of quinazolinone derivatives. For example:

- Xenograft Models : In xenograft models using MDA-MB-231 breast cancer cells, compounds similar to this compound displayed significant tumor growth inhibition without evident toxicity .

Case Studies

A notable case study involved the synthesis and evaluation of a series of quinazolinone derivatives against triple-negative breast cancer (TNBC). The study highlighted the dual inhibition of BRD4 and CK2 as a promising therapeutic strategy, with compounds exhibiting potent anticancer properties in preclinical models .

Propiedades

IUPAC Name |

6-bromo-7-methoxy-3H-quinazolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O2/c1-14-8-3-7-5(2-6(8)10)9(13)12-4-11-7/h2-4H,1H3,(H,11,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSJIADZBJSYSIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)N=CNC2=O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.